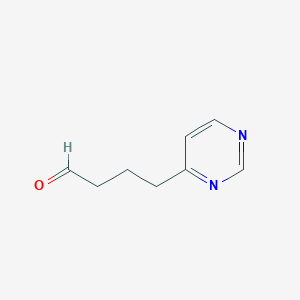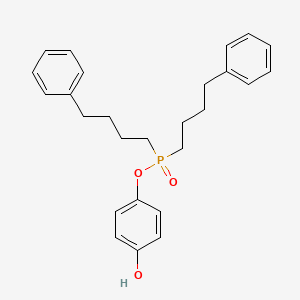
4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate is an organophosphorus compound with the molecular formula C26H31O3P. It is a phosphinate ester, which means it contains a phosphorus atom bonded to two oxygen atoms and two carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate typically involves the reaction of 4-hydroxyphenylphosphinic acid with 4-phenylbutyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate ester to phosphine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphinates .
Wissenschaftliche Forschungsanwendungen
4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate has several scientific research applications:
Chemistry: It is used as a ligand in catalysis and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants and plasticizers
Wirkmechanismus
The mechanism of action of 4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. The compound’s phosphinate group mimics the transition state of enzyme-catalyzed reactions, leading to enzyme inhibition. This mechanism is similar to that of other phosphinate-based inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxyphenylphosphinic acid
- 4-Phenylbutylphosphinic acid
- Bis(4-phenylbutyl)phosphinic acid
Uniqueness
4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate is unique due to its specific structure, which combines the properties of both 4-hydroxyphenyl and 4-phenylbutyl groups.
Eigenschaften
Molekularformel |
C26H31O3P |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
4-[bis(4-phenylbutyl)phosphoryloxy]phenol |
InChI |
InChI=1S/C26H31O3P/c27-25-17-19-26(20-18-25)29-30(28,21-9-7-15-23-11-3-1-4-12-23)22-10-8-16-24-13-5-2-6-14-24/h1-6,11-14,17-20,27H,7-10,15-16,21-22H2 |
InChI-Schlüssel |
CMEYYQQGZGZGNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCP(=O)(CCCCC2=CC=CC=C2)OC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12915229.png)
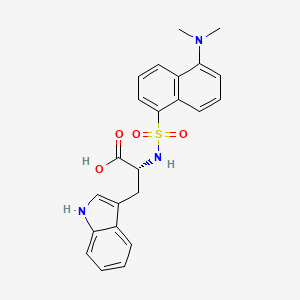
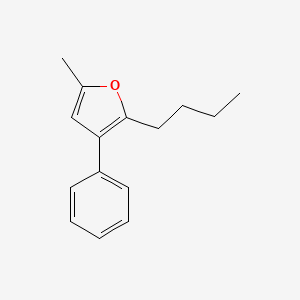

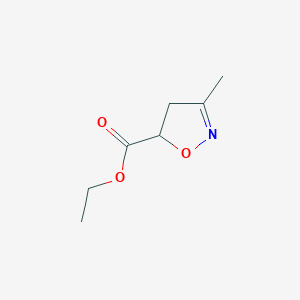
![2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12915277.png)

![7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12915290.png)


![3-Hydroxy-2-{1-[6-(methylsulfanyl)-9h-purin-9-yl]-2-oxoethoxy}propanal](/img/structure/B12915318.png)
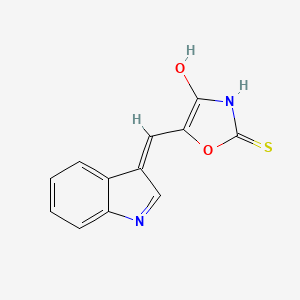
![5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B12915330.png)
